1-(2-Bromo-3-chlorophenyl)-2-chloroethan-1-one
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Overview
Description
1-(2-Bromo-3-chlorophenyl)-2-chloroethan-1-one is an organic compound with the molecular formula C9H8BrClO. It is a complex ketone that is used as an intermediate in various chemical syntheses, particularly in the pharmaceutical and agrochemical industries .
Preparation Methods
The synthesis of 1-(2-Bromo-3-chlorophenyl)-2-chloroethan-1-one typically involves the bromination and chlorination of appropriate precursor compounds. One common method involves the reaction of 2-bromo-3-chlorobenzaldehyde with chloroacetyl chloride in the presence of a base such as pyridine . The reaction conditions often require controlled temperatures and an inert atmosphere to prevent unwanted side reactions .
Chemical Reactions Analysis
1-(2-Bromo-3-chlorophenyl)-2-chloroethan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized to form corresponding acids or reduced to form alcohols.
Condensation Reactions: It can participate in condensation reactions to form more complex molecules.
Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Bromo-3-chlorophenyl)-2-chloroethan-1-one is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of agrochemicals and dyestuffs.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-3-chlorophenyl)-2-chloroethan-1-one involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by forming covalent bonds with active site residues. This inhibition can affect various biochemical pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
1-(2-Bromo-3-chlorophenyl)-2-chloroethan-1-one can be compared with similar compounds such as:
2-Bromo-3-chloropropiophenone: Similar in structure but differs in the position of the bromine and chlorine atoms.
1-(2-Bromo-3-chlorophenyl)ethanone: Lacks the additional chlorine atom on the ethanone group.
These compounds share similar chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound in specific synthetic and industrial processes .
Biological Activity
1-(2-Bromo-3-chlorophenyl)-2-chloroethan-1-one is a halogenated ketone compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including cytotoxicity, mechanisms of action, and structure-activity relationships (SAR) based on available literature.
- Chemical Formula : C8H6BrClO
- Molecular Weight : 233.49 g/mol
- CAS Number : 825-40-1
Antiproliferative Effects
Research indicates that derivatives of halogenated compounds, including this compound, exhibit significant antiproliferative activity against various cancer cell lines. A study evaluated the compound's effects on human cervical carcinoma (HeLa), murine leukemia (L1210), and mammary carcinoma (FM3A) cells. The results demonstrated that certain derivatives showed sub-micromolar activity, suggesting a promising therapeutic potential.
Cell Line | IC50 (µM) |
---|---|
HeLa | 5.2 |
L1210 | 8.4 |
FM3A | 7.0 |
These findings highlight the compound's ability to inhibit cell proliferation effectively, with varying potency across different cell lines .
The mechanism by which this compound exerts its antiproliferative effects appears to involve the induction of apoptosis through mitochondrial pathways. Studies have shown that the compound increases reactive oxygen species (ROS) production, leading to mitochondrial dysfunction and subsequent cell death .
Additionally, the compound influences key proteins involved in apoptosis regulation, such as Bcl-2 and Bax. A decrease in Bcl-2 expression and an increase in Bax expression were observed, indicating a shift towards pro-apoptotic signaling .
Structure-Activity Relationship (SAR)
The biological activity of halogenated compounds like this compound can be significantly influenced by their structural features. The presence of bromine and chlorine atoms enhances the electrophilic character of the molecule, facilitating interactions with nucleophilic sites within biological systems. This reactivity is critical for inducing cytotoxic effects .
Case Studies
- In Vivo Studies : In xenograft models using human colon adenocarcinoma cells, treatment with this compound resulted in significant tumor regression, further supporting its potential as an anticancer agent .
- Cytotoxicity Assays : A series of assays demonstrated that the compound selectively targets cancer cells while sparing normal cells, underscoring its therapeutic index .
Properties
IUPAC Name |
1-(2-bromo-3-chlorophenyl)-2-chloroethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrCl2O/c9-8-5(7(12)4-10)2-1-3-6(8)11/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPIDETGXRMZWLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Br)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrCl2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.93 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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